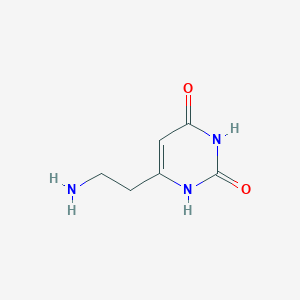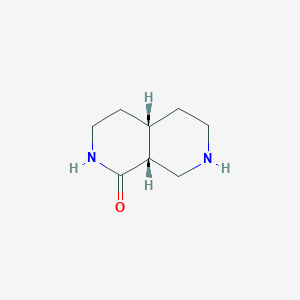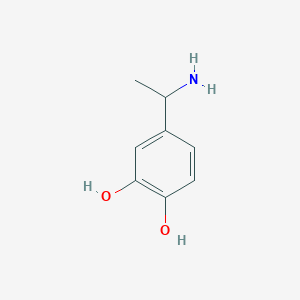
4-(1-Aminoethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process . The first step involves the hydroxylation of tyrosine to form L-DOPA, catalyzed by the enzyme tyrosine hydroxylase . The second step is the decarboxylation of L-DOPA to form dopamine, catalyzed by the enzyme DOPA decarboxylase .
Industrial Production Methods
Industrial production of dopamine typically involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine . The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various dopamine derivatives with modified hydroxyl groups.
Scientific Research Applications
Dopamine has a wide range of applications in scientific research:
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located in the brain and other tissues . There are five main types of dopamine receptors (D1-D5), each with different functions and signaling pathways . Dopamine’s action is terminated by reuptake into presynaptic neurons or by enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar to dopamine but has an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but has a methyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine with an additional carboxyl group.
Uniqueness
Dopamine is unique in its role as both a neurotransmitter and a precursor to other catecholamines . Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .
Properties
IUPAC Name |
4-(1-aminoethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADORYGYPYJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
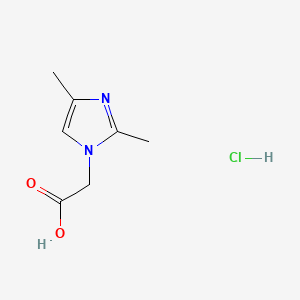
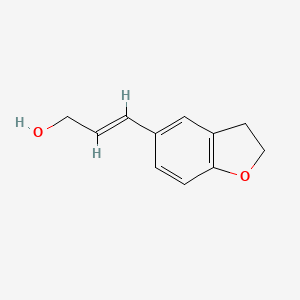
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
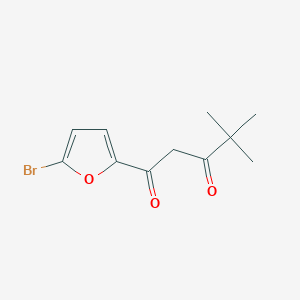
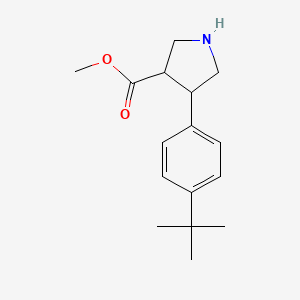
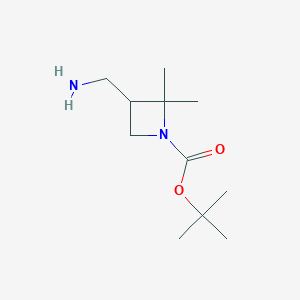
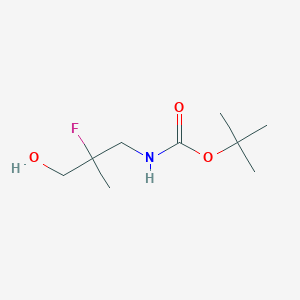
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

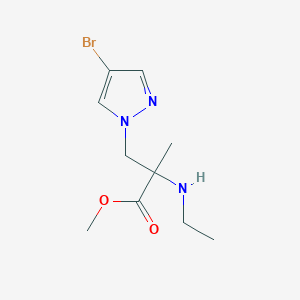
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
